

(4-Aminosulfonylphenyl)boronic acid structure elucidation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Aminosulfonylphenyl)boronic acid

Cat. No.: B1292025

[Get Quote](#)

An In-depth Technical Guide to the Structure Elucidation of **(4-Aminosulfonylphenyl)boronic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, methodology-focused framework for the complete structural elucidation of **(4-Aminosulfonylphenyl)boronic acid**. As a molecule of significant interest in medicinal chemistry and synthetic applications, its unambiguous characterization is paramount for ensuring purity, predicting reactivity, and understanding its biological interactions. This document details an integrated analytical workflow, synthesizing data from X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section explains the causality behind the experimental choices, provides field-proven protocols, and interprets the expected data, establishing a self-validating system for structural confirmation.

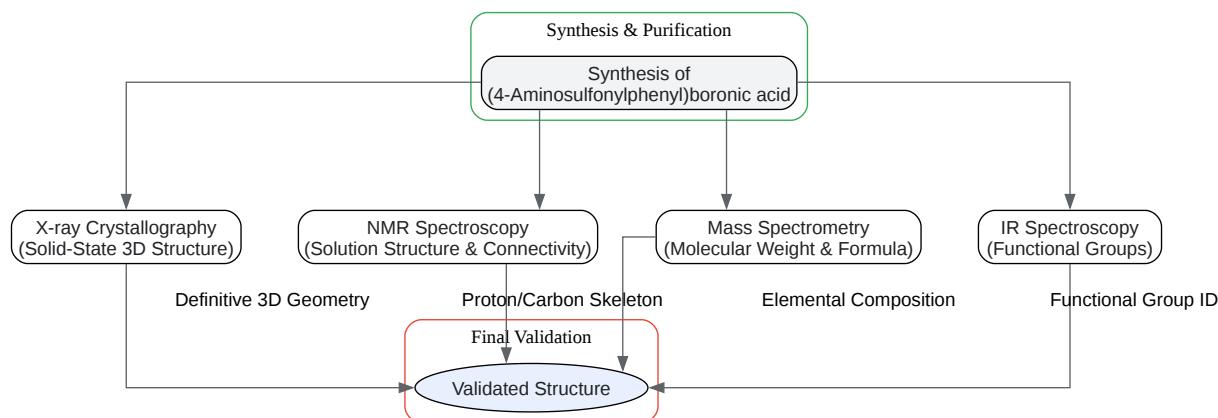
Introduction: The Significance of (4-Aminosulfonylphenyl)boronic acid

(4-Aminosulfonylphenyl)boronic acid is an organoboron compound featuring a phenyl ring substituted at the 1- and 4-positions with boronic acid and sulfonamide groups, respectively.

Boronic acids are a class of compounds whose importance in medicinal chemistry has grown exponentially since the FDA approval of the proteasome inhibitor Bortezomib.[\[1\]](#)[\[2\]](#) Their unique ability to form reversible covalent bonds with diols makes them valuable for targeting glycoproteins and enzymes, while their utility as building blocks in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling is indispensable in modern drug synthesis.[\[3\]](#)

The sulfonamide moiety is a well-established pharmacophore found in a wide array of antibacterial, diuretic, and hypoglycemic agents. The combination of these two functional groups in **(4-Aminosulfonylphenyl)boronic acid** creates a molecule with significant potential as a pharmaceutical intermediate or a bioactive compound in its own right.[\[4\]](#) Accurate and complete structural elucidation is the non-negotiable foundation upon which all further research and development rests.

Core Molecular Properties


A summary of the fundamental properties of **(4-Aminosulfonylphenyl)boronic acid** is presented below.

Property	Value	Source
IUPAC Name	(4-sulfamoylphenyl)boronic acid	[5]
CAS Number	613660-87-0	[4] [5] [6]
Molecular Formula	C ₆ H ₈ BNO ₄ S	[5] [6] [7]
Molecular Weight	201.01 g/mol	[5] [6]
SMILES	B(C1=CC=C(C=C1)S(=O)(=O)N)(O)O	[5] [6]
Exact Mass	201.0267091 Da	[5]

The Integrated Analytical Workflow: A Mandate for Certainty

The structural elucidation of a boronic acid requires a multi-technique approach. This is not merely for redundancy but is a scientific necessity driven by the compound's chemistry. Boronic

acids readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[8] Therefore, a single technique may provide an incomplete or misleading picture. For instance, mass spectrometry might show ions corresponding to the boroxine, while NMR in a protic solvent might show the monomeric acid. An integrated workflow ensures that the molecule is characterized in its solid state, in solution, and by its fundamental mass and functional group composition.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for structural elucidation.

Part 1: Definitive 3D Structure via Single-Crystal X-ray Crystallography

Causality: X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice.[9] It provides definitive proof of connectivity, stereochemistry, and intermolecular interactions, such as the

hydrogen-bonding networks critical to the properties of sulfonamides and boronic acids. This technique is chosen first in our logical framework as it provides a complete, foundational 3D model to which all other spectroscopic data must conform.

Expected Insights: The analysis will yield precise bond lengths and angles, confirming the planar geometry of the phenyl ring and the tetrahedral or trigonal planar geometry around the sulfur and boron atoms, respectively. Crucially, it will reveal the hydrogen bonding patterns involving the sulfonamide N-H protons, the boronic acid O-H protons, and the sulfonyl and boronic acid oxygen atoms. These interactions govern the material's physical properties and can offer insights into its potential binding modes with biological targets.[10][11]

Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** Grow single crystals suitable for diffraction. Slow evaporation of a solvent like ethanol or an ethanol/water mixture is a primary method. The goal is a well-formed, clear crystal (>0.1 mm in all dimensions).
- **Mounting:** Under a microscope, select a high-quality crystal and mount it on a goniometer head using a cryoprotectant oil.
- **Data Collection:** Center the crystal in a monochromatic X-ray beam (e.g., Mo K α radiation) on a diffractometer. Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations, which improves data resolution.[12]
- **Structure Solution and Refinement:** Collect a full sphere of diffraction data. The resulting diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined against the collected data to finalize atomic positions and thermal parameters.

Data Presentation: Crystallographic Parameters

Since the specific crystal structure of **(4-Aminosulfonylphenyl)boronic acid** is not publicly available, the table below presents typical parameters from a closely related, published structure, 4-(methoxycarbonyl)phenylboronic acid, to illustrate the expected data output.[13]

Parameter	Illustrative Value for a Phenylboronic Acid Derivative
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a, b, c (Å)	11.8, 6.5, 13.5
α, β, γ (°)	90, 105.5, 90
Volume (Å ³)	1050
C-B Bond Length (Å)	~1.56
B-O Bond Lengths (Å)	~1.37
O-B-O Angle (°)	~118.2

Part 2: Solution-State Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While X-ray crystallography provides the solid-state structure, NMR spectroscopy is essential for confirming the molecular structure and dynamics in solution, which is more relevant to its use in chemical reactions and biological systems. A full suite of NMR experiments (¹H, ¹³C, ¹¹B) provides a complete picture of the covalent framework of the molecule.

- ¹H NMR: This experiment identifies all unique proton environments in the molecule. For **(4-Aminosulfonylphenyl)boronic acid**, it will confirm the substitution pattern on the aromatic ring through characteristic chemical shifts and spin-spin coupling patterns.
- ¹³C NMR: This maps the carbon skeleton of the molecule. It confirms the number of unique carbon atoms and their electronic environment. The carbon atom directly attached to the boron (the ipso-carbon) is often difficult to observe or appears as a broad, low-intensity signal due to quadrupolar relaxation from the adjacent boron nucleus.[14][15]
- ¹¹B NMR: This technique is uniquely informative for organoboron compounds.[16] The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination number and geometry

of the boron atom. It will show a distinct signal for the trigonal planar (3-coordinate) boronic acid and a different, upfield signal if a tetrahedral (4-coordinate) boronate species is formed, for example, by complexation with a diol or solvent.[9]

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it can solubilize the compound well and its residual water peak does not obscure the boronic acid OH or sulfonamide NH protons.
- ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, longer acquisition times are necessary.
- ¹¹B NMR Acquisition: Acquire a one-dimensional ¹¹B spectrum. This is a relatively quick experiment due to the high receptivity of the ¹¹B nucleus.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Data Presentation: Expected NMR Data (in DMSO-d₆)

Nucleus	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling (J, Hz)	Assignment
^1H	~8.20	s (broad)	-	$\text{B}(\text{OH})_2$
^1H	~7.85	d	~8.4	Ar-H (ortho to - $\text{B}(\text{OH})_2$)
^1H	~7.75	d	~8.4	Ar-H (ortho to - SO_2NH_2)
^1H	~7.25	s (broad)	-	SO_2NH_2
^{13}C	~145	s	-	$\text{C-SO}_2\text{NH}_2$
^{13}C	~135	s	-	CH (ortho to - $\text{B}(\text{OH})_2$)
^{13}C	~126	s	-	CH (ortho to - SO_2NH_2)
^{13}C	Not observed or broad	-	-	$\text{C-B}(\text{OH})_2$
^{11}B	~28-30	s (broad)	-	$\text{B}(\text{OH})_2$

Part 3: Molecular Weight Confirmation via Mass Spectrometry (MS)

Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound and confirming its elemental formula. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.^[17] This technique is crucial for verifying that the correct compound has been synthesized and for identifying potential impurities. The choice of a soft ionization technique like Electrospray Ionization (ESI) is critical to minimize fragmentation and observe the intact molecular ion.

Challenges with Boronic Acids: The analysis of boronic acids by MS can be complicated by their tendency to dehydrate in the gas phase to form the trimeric boroxine.^{[17][18]} Therefore,

observing the molecular ion $[M-H]^-$ or $[M+H]^+$ is the primary goal, but the presence of ions corresponding to the boroxine should be anticipated and understood.

Experimental Protocol: LC-HRMS (ESI)

- Sample Preparation: Prepare a dilute solution of the sample (~1 $\mu\text{g/mL}$) in a suitable solvent such as acetonitrile or methanol.[19]
- Chromatographic Separation (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 column. This separates the analyte from non-volatile impurities. A simple gradient using water and acetonitrile with a modifier like ammonium acetate is often effective.[17][20]
- Ionization: The eluent from the LC is directed into the ESI source of the mass spectrometer. A high voltage is applied to create a fine spray of charged droplets.
- Mass Analysis: As the solvent evaporates, intact molecular ions (e.g., $[M-H]^-$ in negative ion mode) are released and guided into the mass analyzer (e.g., a Time-of-Flight or Orbitrap analyzer).
- Detection: The analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance, generating a high-resolution mass spectrum.

Data Presentation: Expected Mass Spectrometry Data

Ion Species	Calculated Exact Mass (m/z)	Ionization Mode
$[M-H]^-$	200.0189	Negative ESI
$[M+Na-2H]^-$	222.0008	Negative ESI
$[M_3-3H_2O-H]^-$	548.0489	Negative ESI (Boroxine Trimer)

Part 4: Functional Group Verification via Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups within a molecule. It works on the principle that molecular bonds vibrate at specific, quantized frequencies. By passing infrared radiation through a sample, we can identify which frequencies are absorbed, corresponding to the vibrations of specific functional groups. It serves as a quick quality control check and corroborates the structural information obtained from NMR and MS.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Background Scan: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of the solid **(4-Aminosulfonylphenyl)boronic acid** sample directly onto the ATR crystal.
- Acquire Spectrum: Apply pressure to ensure good contact and acquire the infrared spectrum, typically over the range of 4000-400 cm^{-1} .[21] The instrument software automatically produces the final transmittance or absorbance spectrum.

Data Presentation: Characteristic IR Absorption Bands

Frequency Range (cm^{-1})	Vibration Type	Functional Group
3400 - 3200	O-H Stretch (broad)	Boronic Acid, $\text{B}(\text{OH})_2$
3350 - 3250	N-H Stretch	Sulfonamide, SO_2NH_2
1370 - 1330	B-O Stretch	B-OH
1350 - 1300	S=O Asymmetric Stretch	Sulfonamide, S=O
1180 - 1150	S=O Symmetric Stretch	Sulfonamide, S=O
~1600, ~1475	C=C Stretch	Aromatic Ring

Synthesis Pathway and Purity Considerations

A plausible synthetic route provides context for potential starting material-related impurities. A common method for preparing arylboronic acids is through the reaction of an organometallic intermediate with a borate ester.[1]

[Click to download full resolution via product page](#)

Caption: A generalized synthetic pathway for the target molecule.

The most common impurity intrinsic to the product itself is the corresponding boroxine. Its presence can be detected by IR spectroscopy (characteristic B-O-B stretches around 1350 cm^{-1}) and potentially by mass spectrometry.^[9] Recrystallization from water or a solvent mixture is often effective for breaking down the boroxine and isolating the pure boronic acid.^[8]

Conclusion

The comprehensive structural elucidation of **(4-Aminosulfonylphenyl)boronic acid** is achieved not by a single experiment, but by the logical synthesis of data from a suite of orthogonal analytical techniques. X-ray crystallography provides the definitive solid-state structure, which is then confirmed in solution by a combination of ^1H , ^{13}C , and ^{11}B NMR spectroscopy. High-resolution mass spectrometry validates the molecular formula, while IR spectroscopy offers rapid confirmation of essential functional groups. This rigorous, self-validating workflow is essential for any researcher, scientist, or drug development professional to ensure the structural integrity and purity of this valuable compound, thereby enabling its confident use in further synthetic and biological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]
- 4. 4-(Aminosulfonyl)phenylboronic acid | 613660-87-0 [m.chemicalbook.com]
- 5. 4-(Aminosulphonyl)benzeneboronic acid | C6H8BNO4S | CID 22391977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 4-(Aminosulfonyl)phenylboronic acid | CAS: 613660-87-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Solid-state ¹¹B and ¹³C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β -Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural study of phenyl boronic acid derivatives as AmpC β -lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. sciex.com [sciex.com]
- 20. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 21. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [(4-Aminosulfonylphenyl)boronic acid structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1292025#4-aminosulfonylphenyl-boronic-acid-structure-elucidation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com